4-(difluoromethyl)-1H-indole-2-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to prevent decomposition of the difluorocarbene intermediate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-(Difluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways involved in signal transduction, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated pyrrole derivatives: Known for their fungicidal activity.
Difluoromethylated thiophene derivatives: Used in the development of agrochemicals.
Uniqueness
4-(Difluoromethyl)-1H-indole-2-carboxylic acid is unique due to its indole core structure, which is known for its wide range of biological activities. The presence of the difluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-9(12)5-2-1-3-7-6(5)4-8(13-7)10(14)15/h1-4,9,13H,(H,14,15) |
InChI Key |
HHCHVCRDRZAOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
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